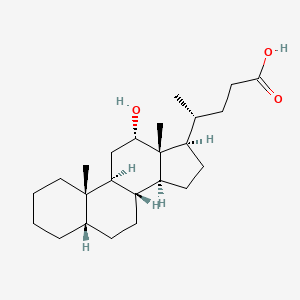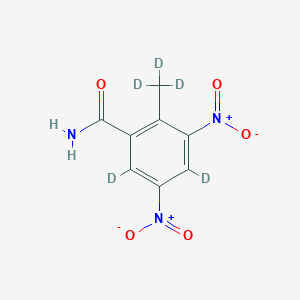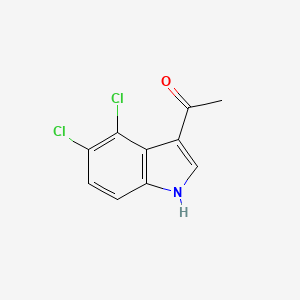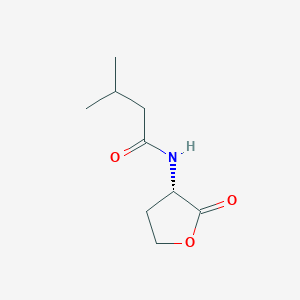
SN-38 4-Deoxy-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SN-38 4-Deoxy-glucuronide is a derivative of SN-38, which is the active metabolite of irinotecan, a chemotherapeutic agent used primarily in the treatment of colorectal cancer. This compound is formed as a byproduct during the preparation of SN-38 Glucuronide . This compound has garnered interest due to its potential implications in drug metabolism and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SN-38 4-Deoxy-glucuronide typically involves the glucuronidation of SN-38. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A9 . The reaction conditions often include the presence of bovine serum albumin (BSA) to enhance the glucuronidation activity .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely derived as a byproduct during the large-scale synthesis of SN-38 Glucuronide. The process involves similar glucuronidation reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
SN-38 4-Deoxy-glucuronide primarily undergoes glucuronidation reactions. It can also participate in hydrolysis and oxidation reactions under specific conditions .
Common Reagents and Conditions
Glucuronidation: Catalyzed by UGT enzymes in the presence of UDP-glucuronic acid.
Hydrolysis: Can occur in acidic or basic conditions, leading to the breakdown of the glucuronide moiety.
Oxidation: Typically involves oxidative enzymes or reagents like hydrogen peroxide.
Major Products
The major product of glucuronidation is SN-38 Glucuronide. Hydrolysis can revert this compound back to SN-38, while oxidation may produce various oxidized derivatives depending on the specific conditions .
Wissenschaftliche Forschungsanwendungen
SN-38 4-Deoxy-glucuronide has several applications in scientific research:
Wirkmechanismus
SN-38 4-Deoxy-glucuronide exerts its effects primarily through its role in the metabolism of irinotecan. It is formed via the glucuronidation of SN-38 by UGT enzymes . This process helps in the detoxification and excretion of SN-38, thereby reducing its cytotoxic effects. The molecular targets involved include UGT1A1 and UGT1A9, which catalyze the glucuronidation reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SN-38: The active metabolite of irinotecan, known for its potent cytotoxic effects.
SN-38 Glucuronide: The primary glucuronidated form of SN-38, involved in its detoxification and excretion.
Topotecan: Another topoisomerase I inhibitor with similar anti-cancer properties.
Uniqueness
SN-38 4-Deoxy-glucuronide is unique due to its specific formation as a byproduct during the glucuronidation of SN-38. Unlike SN-38 and SN-38 Glucuronide, it is not the primary metabolite but still plays a crucial role in understanding the metabolic pathways and potential drug interactions of irinotecan .
Eigenschaften
Molekularformel |
C28H26N2O10 |
|---|---|
Molekulargewicht |
550.5 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C28H26N2O10/c1-3-13-14-7-12(39-26-23(32)20(31)9-21(40-26)25(34)35)5-6-18(14)29-22-15(13)10-30-19(22)8-17-16(24(30)33)11-38-27(36)28(17,37)4-2/h5-9,20,23,26,31-32,37H,3-4,10-11H2,1-2H3,(H,34,35)/t20-,23+,26+,28-/m0/s1 |
InChI-Schlüssel |
KMHNKMBQOGMTMU-NZIYMESCSA-N |
Isomerische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)O)O |
Kanonische SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C=C(O6)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)


![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)





![1-[1-[2-[2-(2-Fluoroethoxy)-4-(1-methylsulfonylpiperidin-4-yl)oxyphenyl]acetyl]piperidin-4-yl]-3,4-dihydroquinolin-2-one](/img/structure/B15294087.png)

![1-[2-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B15294103.png)

